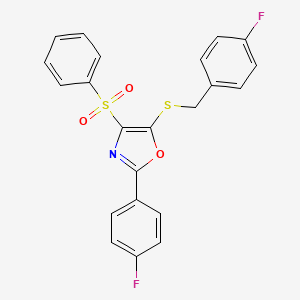
5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the fluorobenzylthio and phenylsulfonyl groups. Common reagents used in these reactions include fluorobenzyl bromide, thiourea, and phenylsulfonyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenated reagents or strong acids/bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.
Biology
In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar applications.
Medicine
Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole would depend on its specific biological target. Generally, oxazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Benzylthio)-2-phenyl-4-(phenylsulfonyl)oxazole
- 5-((4-Chlorobenzyl)thio)-2-(4-chlorophenyl)-4-(phenylsulfonyl)oxazole
- 5-((4-Methylbenzyl)thio)-2-(4-methylphenyl)-4-(phenylsulfonyl)oxazole
Uniqueness
The presence of fluorine atoms in 5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole may enhance its biological activity and stability compared to similar compounds. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2NO3S2/c23-17-10-6-15(7-11-17)14-29-22-21(30(26,27)19-4-2-1-3-5-19)25-20(28-22)16-8-12-18(24)13-9-16/h1-13H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEWWPUUSXMJKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
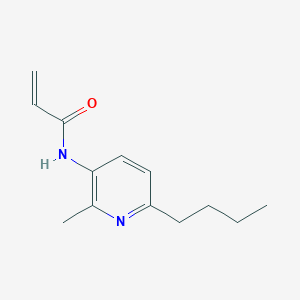
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)
![4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412540.png)
![N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B2412541.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B2412542.png)
![[7-benzylsulfanyl-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2412543.png)


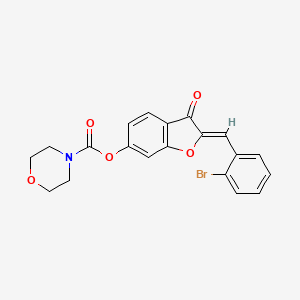

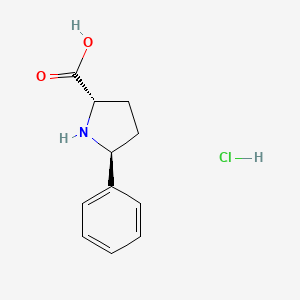
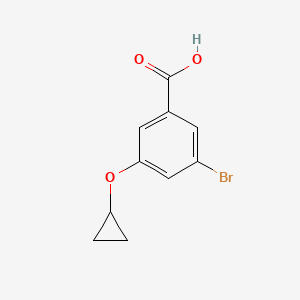
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2412553.png)
![Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2412554.png)
